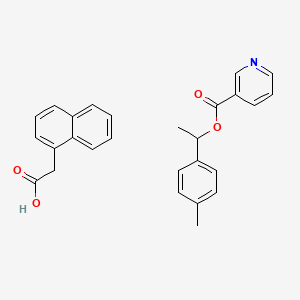
Enterocin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Enterocin is a bacteriocin synthesized by lactic acid bacteria, particularly Enterococcus species. It is a class of polyketide antibiotics effective against various foodborne pathogens, including Listeria monocytogenes and Bacillus species . This compound and its derivatives are known for their antimicrobial properties, making them valuable in food preservation and safety .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The total synthesis of enterocin involves a complex series of reactions. The key step in its synthesis is a late-stage biomimetic reaction cascade involving two intramolecular aldol reactions . The pivotal precursor for this cascade is assembled from three readily available building blocks, with a chiral dithioacetal core fragment originating from L-arabinose .
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using Enterococcus strains. The initial purification process includes ammonium sulfate precipitation, acetone precipitation, and ethanol extraction with macroporous resins . Advanced techniques such as cation-exchange chromatography and gel-filtration chromatography are used to achieve high purity .
Análisis De Reacciones Químicas
Types of Reactions: Enterocin undergoes various chemical reactions, including oxidation, reduction, and substitution. The key reactions in its synthesis involve aldol condensations and oxidative rearrangements .
Common Reagents and Conditions:
Reduction: The reductase EncD selectively reduces the C7 keto group during the chain elongation process.
Substitution: The enzyme EncN catalyzes the ATP-dependent transfer of the benzoate to EncC, the acyl carrier protein.
Major Products: The major product formed from these reactions is the highly oxygenated polyketide this compound, characterized by its tricyclic-caged skeleton .
Aplicaciones Científicas De Investigación
Enterocin has a wide range of scientific research applications:
Mecanismo De Acción
Enterocin exerts its effects by disrupting the cell membrane potential of target bacteria, leading to cell death . It dissipates the membrane potential, causes loss of internal ATP, and exhibits bactericidal effects . The molecular targets include the bacterial cell membrane, where it forms pores that disrupt cellular processes .
Comparación Con Compuestos Similares
Nisin: Another bacteriocin produced by lactic acid bacteria, known for its use in food preservation.
Pediocin: A bacteriocin with similar antimicrobial properties, used in the food industry.
Lacticin: A bacteriocin with a similar mode of action, targeting the bacterial cell membrane.
Uniqueness of Enterocin: this compound is unique due to its highly oxygenated polyketide structure and its effectiveness against a broad range of pathogens . Its tricyclic-caged skeleton and the specific enzymes involved in its biosynthesis set it apart from other bacteriocins .
Propiedades
IUPAC Name |
2-benzoyl-1,3,8,10-tetrahydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[4.3.1.03,8]decan-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O10/c1-30-11-7-12(31-14(23)8-11)16-20(27)9-13-18(25)21(16,28)17(22(20,29)19(26)32-13)15(24)10-5-3-2-4-6-10/h2-8,13,16-18,25,27-29H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBBEXWJRAPJIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)OC(=C1)C2C3(CC4C(C2(C(C3(C(=O)O4)O)C(=O)C5=CC=CC=C5)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-[4-(4-Oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)but-2-enylidene]quinolin-1-yl]butane-1-sulfonic acid](/img/structure/B1210851.png)
![1,2,3,4-Tetrahydronaphtho[1,2-b]phenanthrene-3,4-diol](/img/structure/B1210852.png)
![[4,5-Bis(4-methoxyphenyl)-2-thiazolyl]-(4-methyl-1-piperazinyl)methanone](/img/structure/B1210854.png)









